

# Cefatrizine synthesis pathway and chemical properties

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## Compound of Interest

Compound Name: Cefatrizine

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An In-depth Technical Guide to the Synthesis and Chemical Properties of **Cefatrizine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and chemical properties of **Cefatrizine**, a broad-spectrum, first-generation cephalosporin antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

## Chemical and Physical Properties of Cefatrizine

**Cefatrizine** is a semi-synthetic cephalosporin characterized by its zwitterionic nature.<sup>[1]</sup> A summary of its key chemical and physical properties is presented in the table below.

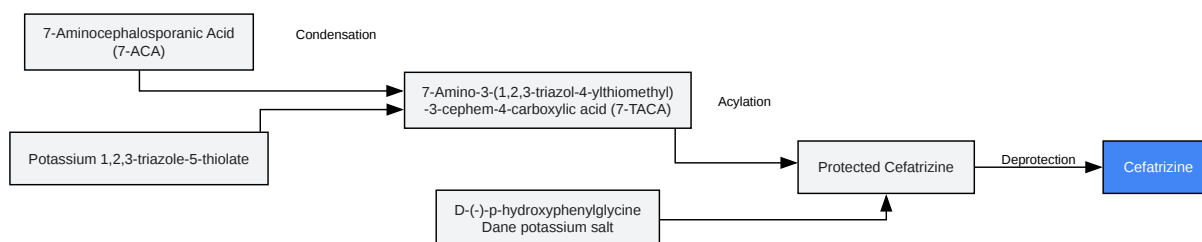
Property	Value	Source(s)
IUPAC Name	(6R,7R)-7-[[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(1H-1,2,3-triazol-4-ylsulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid	[1][2]
CAS Number	51627-14-6	[1][3]
Molecular Formula	C18H18N6O5S2	[1][3][4]
Molecular Weight	462.50 g/mol	[1][3][4]
Appearance	Rod-like crystals	[1]
Solubility	DMSO: 95 mg/mL (205.4 mM)	[5]
XLogP3	-2.3	[3][4]
Hydrogen Bond Donor Count	5	[3][6]
Hydrogen Bond Acceptor Count	10	[3]
Rotatable Bond Count	7	[3]
Topological Polar Surface Area	225 Å <sup>2</sup>	[3][4]
Exact Mass	462.07801004 g/mol	[3][4]
Optical Rotation	[α] <sub>D</sub> <sup>23</sup> +55.9° (c = 1% in 1N HCl)	[1]
UV max	227, 272 nm	[1]

## Synthesis Pathway of Cefatrizine

The synthesis of **Cefatrizine** is a multi-step process that typically starts from 7-aminocephalosporanic acid (7-ACA). A common pathway involves the formation of a key intermediate, 7-amino-3-(1,2,3-triazol-4-ylthiomethyl)-3-cephem-4-carboxylic acid (7-TACA), followed by acylation with a protected D-(-)-α-amino-α-(4-hydroxyphenyl)acetic acid derivative.

The overall synthesis can be outlined as follows:

- Formation of the 7-TACA intermediate: 7-ACA is reacted with potassium 1,2,3-triazole-5-thiolate. This reaction substitutes the acetoxy group at the C-3 position of 7-ACA with the 1,2,3-triazole-5-thiolate moiety.[7]
- Acylation of the 7-amino group: The 7-TACA intermediate is then acylated at the 7-amino position using an activated form of D-(-)-p-hydroxyphenylglycine. A common reagent for this step is the Dane salt of D-(-)-p-hydroxyphenylglycine.[7]
- Deprotection and purification: The resulting molecule is then deprotected and purified to yield **Cefatrizine**. [7]



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Caption: A simplified schematic of the **Cefatrizine** synthesis pathway.

## Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **Cefatrizine** are not extensively available in the public domain. However, based on published literature, a general outline of the key reaction steps is provided below.

### Synthesis of 7-Amino-3-(1,2,3-triazol-4-ylthiomethyl)-3-cephem-4-carboxylic acid (7-TACA)

- Reactants: 7-Aminocephalosporanic acid (7-ACA) and potassium 1,2,3-triazole-5-thiolate.

- Reaction Type: Condensation.
- Description: This step involves the nucleophilic substitution of the acetoxy group at the C-3 position of the 7-ACA core with the triazolethiol. The reaction is typically carried out in a suitable solvent system.

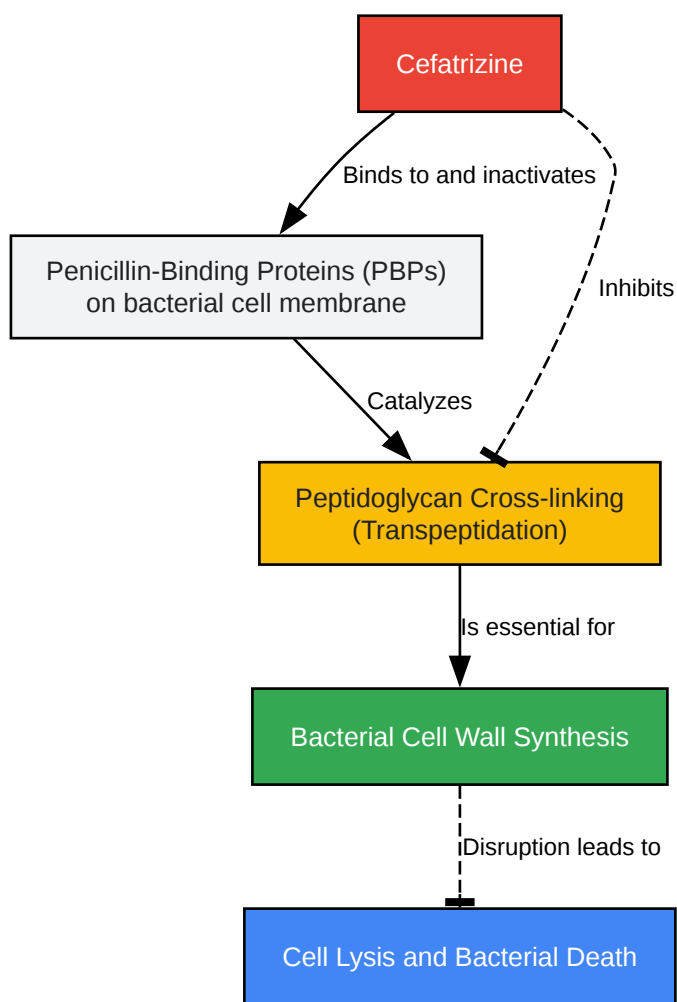
## Synthesis of Cefatrizine from 7-TACA

- Reactants: 7-TACA and D-(-)-p-hydroxyphenylglycine Dane potassium salt.
- Reaction Type: Acylation.
- Description: The amino group at the C-7 position of the 7-TACA intermediate is acylated using the Dane salt of D-(-)-p-hydroxyphenylglycine. This reaction forms the amide linkage characteristic of **Cefatrizine**. The product is then subjected to purification steps to yield the final compound.[\[7\]](#)

## Mechanism of Action

**Cefatrizine**, like other cephalosporin antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[\[8\]](#) This process involves the following key steps:

- Binding to Penicillin-Binding Proteins (PBPs): **Cefatrizine** binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[\[4\]](#)[\[5\]](#)
- Inhibition of Transpeptidation: PBPs are enzymes crucial for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptidoglycan chains.
- Disruption of Cell Wall Synthesis: By inactivating PBPs, **Cefatrizine** prevents the cross-linking of peptidoglycan, which is essential for the strength and rigidity of the bacterial cell wall.
- Cell Lysis: The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[\[4\]](#)



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Caption: The mechanism of antibacterial action of **Cefatrizine**.

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## References

- 1. Cefatrizine [drugfuture.com]
- 2. Cefatrizine - Wikipedia [en.wikipedia.org]

- 3. Cefatrizine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Cefatrizine | C18H18N6O5S2 | CID 6410758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cefatrizine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Cefatrizine synthesis pathway and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668820#cefatrizine-synthesis-pathway-and-chemical-properties]

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